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molecular formula C11H15ClN2O3S B8505584 1-[4-Chloro-3,5-bis(methylamino)phenyl]-2-(methanesulfonyl)ethan-1-one CAS No. 61544-94-3

1-[4-Chloro-3,5-bis(methylamino)phenyl]-2-(methanesulfonyl)ethan-1-one

Cat. No. B8505584
M. Wt: 290.77 g/mol
InChI Key: YSHZDKPNJXTSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04039543

Procedure details

A suspension of 3.8 g. of sodium hydride (50% suspension in oil) and 11.2 g of dimethylsulfone in 40 ml. of dimethylsulfoxide was stirred with the exclusion of moisture for 2 hours at 50° C. 9.4 G. of methyl 4-chloro-3,5-bis-(N-methylacetamido)benzoate were then added, and the mixture was stirred at 80° C. for 3 hours. The solution was diluted with 200 ml. of ice water, the precipitated material extracted with ethyl acetate, the ethyl acetate solution purified over aluminum oxide, evaporated and the residue recrystallized from methanol, there being obtained 4'-chloro-3',5'-bis(methylamino)-2-methylsulfonylacetophenone having a melting point of 165°-167° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Name
methyl 4-chloro-3,5-bis-(N-methylacetamido)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][S:4]([CH3:7])(=[O:6])=[O:5].[Cl:8][C:9]1[C:18]([N:19](C)[C:20](=O)C)=[CH:17][C:12]([C:13](OC)=[O:14])=[CH:11][C:10]=1[N:24](C)[C:25](=O)C>CS(C)=O>[Cl:8][C:9]1[C:18]([NH:19][CH3:20])=[CH:17][C:12]([C:13](=[O:14])[CH2:3][S:4]([CH3:7])(=[O:6])=[O:5])=[CH:11][C:10]=1[NH:24][CH3:25] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
CS(=O)(=O)C
Step Three
Name
methyl 4-chloro-3,5-bis-(N-methylacetamido)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=O)OC)C=C1N(C(C)=O)C)N(C(C)=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 3.8 g
ADDITION
Type
ADDITION
Details
The solution was diluted with 200 ml
EXTRACTION
Type
EXTRACTION
Details
of ice water, the precipitated material extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the ethyl acetate solution purified over aluminum oxide
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from methanol, there

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1NC)C(CS(=O)(=O)C)=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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